molecular formula C11H12F3NO2 B3097518 2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester CAS No. 131235-51-3

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester

Cat. No. B3097518
CAS RN: 131235-51-3
M. Wt: 247.21 g/mol
InChI Key: XDGIKINZWUTOBE-UHFFFAOYSA-N
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Description

The compound “2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester” is an amino acid derivative with a trifluoromethyl group attached to the phenyl ring. The trifluoromethyl group is a common motif in pharmaceuticals and agrochemicals due to its unique physicochemical properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the trifluoromethyl group, which is known to affect the electronic properties of the molecule . The amino group and the ester group could also participate in various chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity, affecting its solubility and stability .

Scientific Research Applications

Synthesis and Structural Analysis

The compound serves as a precursor in the synthesis of various α-amino acids. Its structure has been analyzed through methods like X-ray crystallography, demonstrating its potential in crystallography studies and synthesis processes (Xiao-liu Li et al., 2009).

Applications in Organic Chemistry

It's used in cyclisation processes, exemplified by the transformation of methyl 3-(2-aminophenyl)propionate into dihydroquinolone. This illustrates its role in facilitating complex organic reactions (A. J. Kirby et al., 1979).

Polymer Chemistry

This compound finds application in the synthesis of soluble polystyrenes functionalized by tri-n-butyltin carboxylates. It demonstrates its utility in polymer chemistry, particularly in the synthesis of specialized polymers (H. Dalil et al., 2000).

Pharmaceutical Chemistry

In pharmaceutical research, it's used for synthesizing various pharmacologically active compounds. Its derivatives are explored for their potential medicinal applications (A. Tchapkanov and G. Petrov, 1998).

Future Directions

The future research directions would likely involve studying the biological activity of this compound, potentially in the context of drug discovery. The trifluoromethyl group is a common feature in many pharmaceuticals, suggesting this compound could have interesting biological properties .

properties

IUPAC Name

methyl 2-amino-3-[3-(trifluoromethyl)phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c1-17-10(16)9(15)6-7-3-2-4-8(5-7)11(12,13)14/h2-5,9H,6,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGIKINZWUTOBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-(3-trifluoromethyl-phenyl)-propionic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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